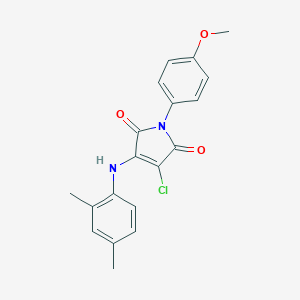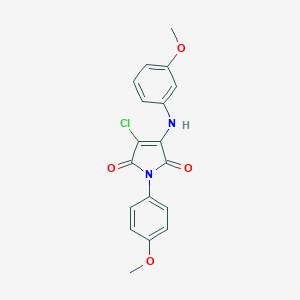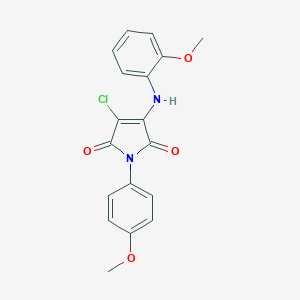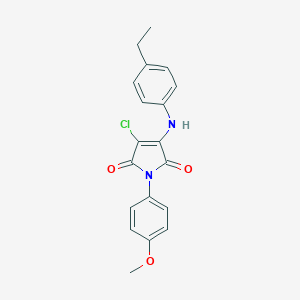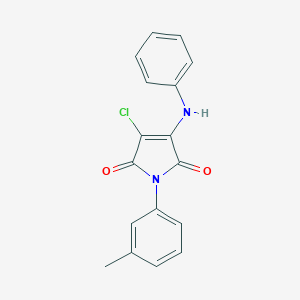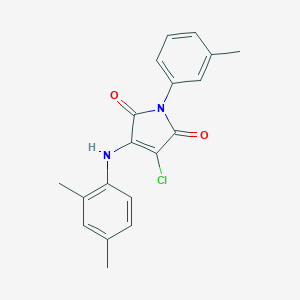![molecular formula C20H20N2O3 B380267 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-64-6](/img/structure/B380267.png)
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-1 has shown promising results in inhibiting the growth of cancer cells and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mecanismo De Acción
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits the MDM2-p53 interaction, leading to the stabilization and activation of p53. The activation of p53 leads to the induction of cell cycle arrest and apoptosis in cancer cells. 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the growth of cancer stem cells, which are responsible for the initiation and progression of tumors.
Biochemical and Physiological Effects:
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have minimal toxicity in normal cells and tissues. In vitro studies have shown that 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the growth of cancer stem cells, which are responsible for the initiation and progression of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, including its low toxicity in normal cells and tissues, its efficacy in inhibiting the growth of cancer cells, and its potential for treating drug-resistant cancers. However, 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations, including its relatively low solubility in water and its high cost.
Direcciones Futuras
For research on 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione include the development of more efficient synthesis methods, the investigation of its efficacy in combination with other cancer therapies, and the exploration of its potential in treating other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in clinical trials.
Métodos De Síntesis
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of several compounds. The synthesis of 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with 4-methylpiperidin-1-ylamine, followed by the reaction with phosgene and sodium hydroxide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent in cancer treatment. Several studies have shown that 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits the growth of cancer cells by targeting the MDM2-p53 interaction. 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been studied for its potential in treating drug-resistant cancers, as it has shown efficacy in overcoming drug resistance.
Propiedades
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-10-21(11-9-13)17(23)12-22-19(24)15-6-2-4-14-5-3-7-16(18(14)15)20(22)25/h2-7,13H,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDADHJWYHVUJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322804 |
Source


|
| Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326907-64-6 |
Source


|
| Record name | 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[4-chloro-1-(4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380188.png)

